molecular formula C19H15ClN4O2S B2578870 N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-83-4

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2578870
CAS RN: 1251560-83-4
M. Wt: 398.87
InChI Key: FBNOSTLABMWTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

Herbicidal Activity

[1,2,4]Triazolo[4,3-a]pyridine derivatives have been investigated for their herbicidal properties. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates the potential for developing environmentally friendly herbicides based on this scaffold (Moran, 2003).

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. New substituted sulfonamides and sulfinyl compound derivatives, obtained by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, were screened for their antimicrobial activity. Such studies are foundational in discovering new compounds that could lead to the development of novel antibiotics or disinfectants (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents

Research into the biological activity of [1,2,4]triazolo[4,3-a]pyridine derivatives has also extended into the field of insecticides. A study on novel bioactive sulfonamide thiazole derivatives incorporating [1,2,4]triazolo[4,3-a]pyridine moiety showed potent toxic effects against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management (Soliman et al., 2020).

Synthesis and Molecular Docking

On the medicinal chemistry front, the synthesis and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been explored. These compounds underwent molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This highlights the potential for designing new drugs based on these scaffolds (Flefel et al., 2018).

properties

IUPAC Name

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-16-7-4-8-17(11-16)24(12-15-5-2-1-3-6-15)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNOSTLABMWTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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